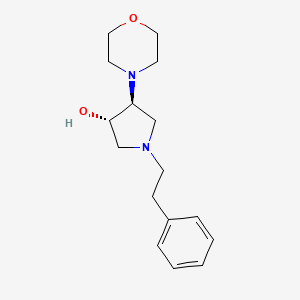![molecular formula C13H19N3O2 B6052678 N-{[2-(dimethylamino)-3-pyridinyl]methyl}tetrahydro-3-furancarboxamide](/img/structure/B6052678.png)
N-{[2-(dimethylamino)-3-pyridinyl]methyl}tetrahydro-3-furancarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[2-(dimethylamino)-3-pyridinyl]methyl}tetrahydro-3-furancarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DMF or Tecfidera, and it is currently used as a treatment for multiple sclerosis. DMF is a small molecule that can easily cross the blood-brain barrier, making it a promising candidate for treating neurological disorders.
Mécanisme D'action
The exact mechanism of action of DMF is not fully understood, but it is believed to work by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway regulates the expression of antioxidant and anti-inflammatory genes, which can help protect neurons from damage and reduce inflammation in the brain.
Biochemical and Physiological Effects:
DMF has been shown to have a variety of biochemical and physiological effects, including reducing inflammation, increasing antioxidant activity, and protecting neurons from damage. DMF has also been shown to modulate the immune system, which may contribute to its therapeutic effects in multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DMF in lab experiments is its well-established synthesis method and availability. DMF is also a small molecule that can easily penetrate cells and tissues, making it a useful tool for studying cellular pathways and mechanisms. However, one limitation of using DMF in lab experiments is that it can have non-specific effects on cellular processes, which can complicate data interpretation.
Orientations Futures
There are several future directions for DMF research, including exploring its potential therapeutic applications in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, there is ongoing research to develop more specific and potent Nrf2 activators that may have fewer off-target effects than DMF. Finally, there is interest in understanding the long-term effects of DMF treatment, particularly in patients with multiple sclerosis who may require long-term treatment.
Méthodes De Synthèse
DMF is synthesized by reacting dimethylamine with 3-pyridinemethanol to form 2-(dimethylamino)-3-pyridinemethanol. This intermediate is then reacted with tetrahydrofuran-3-carboxylic acid chloride to form DMF. The synthesis of DMF is a well-established process that has been optimized for large-scale production.
Applications De Recherche Scientifique
DMF has been extensively studied for its potential therapeutic applications in various neurological disorders, including multiple sclerosis, Alzheimer's disease, and Parkinson's disease. DMF has been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for treating these disorders.
Propriétés
IUPAC Name |
N-[[2-(dimethylamino)pyridin-3-yl]methyl]oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-16(2)12-10(4-3-6-14-12)8-15-13(17)11-5-7-18-9-11/h3-4,6,11H,5,7-9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIGHHFKJOYNJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=N1)CNC(=O)C2CCOC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-(2-phenylethyl)-3-piperidinecarboxylate](/img/structure/B6052603.png)
![7-[(4R)-4-hydroxy-L-prolyl]-2-(2-pyridinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6052606.png)
![2-{4-(2-ethylbutyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6052610.png)
![2-[1-(3,5-dimethoxybenzyl)-4-(1-propyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6052618.png)
![7-(4-fluorobenzyl)-2-[3-(3-thienyl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6052621.png)
![N-{2-[(2,5-dimethylphenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6052625.png)
![4-bromo-2-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}methyl)phenol](/img/structure/B6052628.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B6052632.png)
![2-[(2,3-dimethylphenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6052633.png)
![2-amino-7-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6052641.png)
![2-[4-(2-hydroxyphenoxy)-3,5-dimethyl-1H-pyrazol-1-yl]-6-methyl-4-pyrimidinol](/img/structure/B6052659.png)
![2-[4-{[3-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6052665.png)
![9-(2-methoxyphenyl)-2,7-dimethylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6052677.png)
